molecular formula C19H27NO2 B11708163 1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol

1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol

Cat. No.: B11708163
M. Wt: 301.4 g/mol
InChI Key: ZJRPTUFWNFAMSR-UHFFFAOYSA-N
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Description

1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol is a chemical compound that belongs to the class of organic compounds known as beta-adrenergic agonists. These compounds are typically used in various scientific research applications due to their ability to interact with beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol typically involves the reaction of naphthalene derivatives with propanolamines under specific conditions. The reaction may require catalysts such as palladium or platinum and may be carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its interactions with beta-adrenergic receptors in cellular studies.

    Medicine: Potential therapeutic applications in treating conditions related to beta-adrenergic receptor activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol involves its interaction with beta-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound binds to these receptors, activating intracellular signaling pathways that lead to physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-adrenergic antagonist used in the treatment of hypertension and anxiety.

    Alprenolol: Another beta-adrenergic antagonist with similar applications.

Uniqueness

1-Dipropylamino-3-(naphthalen-2-yloxy)-propan-2-ol is unique due to its specific structural features, which may confer distinct binding affinities and selectivities for beta-adrenergic receptors compared to other similar compounds.

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

1-(dipropylamino)-3-naphthalen-2-yloxypropan-2-ol

InChI

InChI=1S/C19H27NO2/c1-3-11-20(12-4-2)14-18(21)15-22-19-10-9-16-7-5-6-8-17(16)13-19/h5-10,13,18,21H,3-4,11-12,14-15H2,1-2H3

InChI Key

ZJRPTUFWNFAMSR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(COC1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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